4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone
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Overview
Description
4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include basic or acidic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
4-(2-Methylphenyl)piperazinyl 3-nitrophenyl ketone can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal medication.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used to treat schizophrenia and bipolar disorder.
What sets this compound apart is its unique combination of a piperazine ring with a nitrophenyl ketone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-5-2-3-8-17(14)19-9-11-20(12-10-19)18(22)15-6-4-7-16(13-15)21(23)24/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFRWYKCWFCYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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